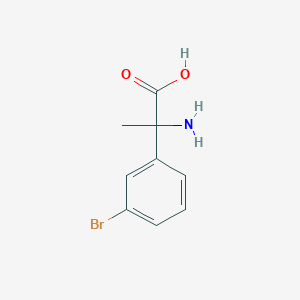

2-Amino-2-(3-bromophenyl)propanoic acid

Descripción

Significance of Non-Canonical Amino Acids and Quaternary α-Amino Acids in Contemporary Chemical Research

The 20 proteinogenic amino acids form the fundamental building blocks of life. However, the expansion of the genetic code to include non-canonical amino acids (ncAAs) has opened up new frontiers in chemical research. khanacademy.orgwikipedia.orgalfa-chemistry.com These unnatural amino acids, which are not found in the natural protein synthesis machinery, introduce novel chemical functionalities, such as keto groups, alkynes, azides, and halogen atoms, into peptides and proteins. wikipedia.org This functional diversity allows for the precise tuning of protein structure and function, the development of novel therapeutic peptides with enhanced stability and bioactivity, and the creation of new biomaterials. nih.gov

A particularly important class of ncAAs is the quaternary α-amino acids, which possess two substituents on the α-carbon atom. nih.gov This structural feature imparts significant conformational constraints on the peptide backbone, influencing the adoption of specific secondary structures like helices and turns. nih.govresearchgate.net The steric hindrance provided by the quaternary center also enhances resistance to enzymatic degradation, a crucial property for the development of peptide-based drugs. nih.gov The construction of these sterically demanding chiral centers has been a long-standing challenge in organic synthesis, leading to the development of innovative synthetic methodologies. nih.gov

Overview of Aryl-Substituted α,α-Disubstituted Amino Acids in Synthetic Methodologies and Chemical Biology

Among the diverse array of quaternary α-amino acids, those bearing an aryl substituent (α-aryl-α,α-disubstituted amino acids) are of particular importance. The presence of an aromatic ring introduces the potential for π-stacking interactions, cation-π interactions, and other non-covalent interactions that can further influence peptide conformation and binding to biological targets. Furthermore, the aryl ring can be functionalized with various substituents to modulate the electronic and steric properties of the amino acid. nih.gov

The synthesis of α-aryl-α,α-disubstituted amino acids is a challenging endeavor due to the difficulty of introducing a sterically demanding aryl group at an already substituted α-carbon. nih.gov However, several synthetic strategies have been developed to access these valuable building blocks. These methods often involve the use of classic name reactions such as the Strecker synthesis and the Bucherer-Bergs reaction, which can be adapted for the synthesis of α,α-disubstituted amino acids. wikipedia.orgwikipedia.org

The Strecker synthesis, for instance, involves the reaction of a ketone with an amine and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. wikipedia.org The Bucherer-Bergs reaction provides an alternative route, reacting a ketone with ammonium (B1175870) carbonate and a cyanide source to produce a hydantoin (B18101) intermediate, which is subsequently hydrolyzed to the amino acid. wikipedia.org These methods, while foundational, are continually being refined to improve yields, stereoselectivity, and substrate scope.

Properties of 2-Amino-2-(3-bromophenyl)propanoic Acid

The physicochemical properties of this compound are crucial for its application in synthesis and for predicting its behavior in biological systems. While extensive experimental data is not widely available, predicted properties can be sourced from chemical databases.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Boiling Point | 337.6 ± 32.0 °C |

| Density | 1.583 ± 0.06 g/cm³ |

| pKa | 1.82 ± 0.10 |

| Table 1: Predicted Physicochemical Properties of this compound. Data sourced from chemical supplier catalogs. |

Synthetic Approaches to this compound

The synthesis of this compound can be conceptually approached through established methods for the preparation of α,α-disubstituted amino acids. A likely precursor for this compound is 3'-bromoacetophenone (B146053). mdpi.com

A plausible synthetic route involves the Strecker synthesis. In this approach, 3'-bromoacetophenone would first react with an amine (such as ammonia) and a cyanide source (like potassium cyanide) to form the corresponding α-aminonitrile, α-amino-α-(3-bromophenyl)propionitrile. Subsequent hydrolysis of the nitrile functional group under acidic or basic conditions would then yield the desired this compound. wikipedia.org

Alternatively, the Bucherer-Bergs reaction could be employed. This one-pot reaction would involve heating 3'-bromoacetophenone with ammonium carbonate and a cyanide source to form a hydantoin intermediate. Acidic or basic hydrolysis of this hydantoin would then afford the final amino acid product. wikipedia.org

Research Findings and Applications

While specific research articles focusing solely on this compound are not abundant, its structural motifs suggest significant potential in various areas of chemical research.

The incorporation of this amino acid into peptides is expected to confer significant conformational rigidity due to its quaternary α-carbon. This can be exploited in the design of peptidomimetics with well-defined secondary structures, which are valuable tools for studying protein-protein interactions and for the development of therapeutic agents. nih.govresearchgate.net The 3-bromophenyl substituent offers a handle for further chemical modification through cross-coupling reactions, allowing for the attachment of fluorescent probes, affinity labels, or other functional groups. This "post-translational" modification capability is a powerful tool in chemical biology for creating sophisticated molecular probes.

Structure

2D Structure

Propiedades

IUPAC Name |

2-amino-2-(3-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-9(11,8(12)13)6-3-2-4-7(10)5-6/h2-5H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAAMUVAJIERNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288163 | |

| Record name | 2-amino-2-(3-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7399-36-2 | |

| Record name | α-Amino-3-bromo-α-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7399-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 54406 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007399362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7399-36-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(3-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(3-bromophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 2 3 Bromophenyl Propanoic Acid

Chemoenzymatic and Biocatalytic Approaches to Chiral α,α-Disubstituted Amino Acids

Biocatalysis offers a powerful avenue for the stereoselective synthesis of chiral amines and amino acids under mild, environmentally friendly conditions. ucl.ac.uk Enzymes, particularly transaminases and dehydrogenases, are central to these approaches due to their high enantioselectivity. nih.govnih.gov

Multi-enzyme cascade reactions are highly efficient for synthesizing chiral amino acids by performing several transformations in a single reaction vessel. acs.org A plausible biocatalytic cascade for the asymmetric synthesis of (R)- or (S)-2-Amino-2-(3-bromophenyl)propanoic acid would start from the corresponding keto acid precursor, 2-oxo-2-(3-bromophenyl)propanoic acid.

This process typically involves two key enzymatic functions:

Asymmetric Amination : A stereoselective transaminase (ω-TA) or an amino acid dehydrogenase (AADH) introduces the amino group onto the prochiral ketone. nih.govnih.gov The choice of a D-amino acid aminotransferase or an engineered L-selective enzyme would determine the resulting stereochemistry of the final product. nih.gov

Cofactor Regeneration : Both transaminases (which require pyridoxal-5'-phosphate, PLP) and dehydrogenases (which require NADH or NADPH) depend on cofactors and co-substrates. nih.govnih.gov To make the process economically viable, an integrated cofactor regeneration system is essential. For dehydrogenases, this is often achieved by adding a second enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), which recycles the consumed NADH using a cheap co-substrate like formate or glucose. nih.gov For transaminases, using a "smart" amine donor like lysine (B10760008) can help drive the reaction equilibrium forward. nih.gov

A hypothetical enzyme cascade for this synthesis is detailed in the table below.

| Step | Enzyme | Role | Substrate(s) | Product |

| 1 | D-Amino Acid Dehydrogenase (D-AADH) | Asymmetric reductive amination | 2-oxo-2-(3-bromophenyl)propanoic acid, Ammonia (B1221849), NADH | (R)-2-Amino-2-(3-bromophenyl)propanoic acid, NAD+ |

| 2 | Formate Dehydrogenase (FDH) | Cofactor regeneration | Formate, NAD+ | Carbon Dioxide, NADH |

This table outlines a scientifically plausible enzyme cascade for the synthesis of the target compound based on established biocatalytic principles.

For industrial-scale synthesis, the stability and reusability of enzymes are critical. nih.gov Enzyme immobilization, the process of confining enzymes to a solid support, addresses these issues by preventing enzyme loss, enhancing stability against changes in pH and temperature, and simplifying product purification. nih.govyoutube.com The first industrial application of an immobilized enzyme was for the resolution of racemic amino acids. nih.gov

Common immobilization techniques include:

Adsorption : Enzymes bind to the carrier surface via weak interactions like van der Waals forces or hydrogen bonds. nih.gov

Covalent Binding : Strong chemical bonds are formed between the enzyme and the support material, which prevents the enzyme from leaching into the reaction medium. youtube.com

Entrapment : Enzymes are physically trapped within the porous network of a gel or fiber. nih.gov

Cross-linking : Enzymes are linked to each other to form large, insoluble aggregates. nih.gov

| Immobilization Method | Description | Advantages | Disadvantages |

| Adsorption | Physical binding of enzymes to a support matrix. | Simple, low cost, minimal enzyme denaturation. | Enzyme can leach from the support. nih.gov |

| Covalent Binding | Formation of strong chemical bonds between enzyme and support. | Stable, no enzyme leakage. youtube.com | Can alter enzyme conformation and activity. |

| Entrapment | Enzyme is trapped within a polymer or gel matrix. | Generally applicable, protects enzyme from harsh environments. | Mass transfer limitations for large substrates. nih.gov |

This interactive table summarizes common enzyme immobilization techniques applicable to the biocatalysts used in amino acid synthesis.

When a synthetic method produces a racemic mixture (an equal mix of R and S enantiomers), deracemization strategies can be employed to convert the unwanted enantiomer into the desired one, potentially achieving a 100% theoretical yield. nih.gov A common chemoenzymatic approach involves the stereoselective oxidation of one enantiomer.

For example, to obtain pure (R)-2-Amino-2-(3-bromophenyl)propanoic acid from a racemic mixture, the following steps could be used:

An L-amino acid oxidase or deaminase selectively converts the (S)-enantiomer into the corresponding α-keto acid, 2-oxo-2-(3-bromophenyl)propanoic acid, leaving the (R)-enantiomer untouched. nih.gov

The resulting α-keto acid can then be re-aminated back to the racemic amino acid using a non-selective chemical reducing agent and an ammonia source, allowing the cycle to repeat. nih.gov

Alternatively, the keto acid can be asymmetrically aminated to the desired (R)-enantiomer using a stereoselective enzyme system, as described in section 2.1.1.

Classical Organic Synthesis Routes to α,α-Disubstituted Amino Acids

Classical organic synthesis provides robust and versatile methods for constructing complex molecules like α,α-disubstituted amino acids. nih.gov

The Strecker synthesis is a foundational method for producing amino acids that can be adapted for α,α-disubstituted variants by starting with a ketone instead of an aldehyde. wikipedia.org To synthesize 2-Amino-2-(3-bromophenyl)propanoic acid, the readily available precursor would be 3'-bromoacetophenone (B146053).

The process consists of two main stages:

α-Aminonitrile Formation : 3'-Bromoacetophenone reacts with an ammonia source (like ammonia or ammonium (B1175870) chloride) and a cyanide source (like hydrogen cyanide or sodium cyanide). masterorganicchemistry.com The ketone first forms an imine intermediate, which is then attacked by the cyanide nucleophile to yield the α-aminonitrile, 2-amino-2-(3-bromophenyl)propanenitrile. youtube.comwikipedia.org

Hydrolysis : The nitrile group of the α-aminonitrile is then hydrolyzed under acidic conditions (e.g., using aqueous HCl) to the carboxylic acid, yielding the final product, this compound, as a racemic mixture. masterorganicchemistry.com

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Iminium Formation & Cyanide Attack | 3'-Bromoacetophenone, NH₃, HCN | 2-Amino-2-(3-bromophenyl)propanenitrile |

| 2 | Nitrile Hydrolysis | H₃O⁺ (aq. acid), Heat | This compound |

This table outlines the key steps of the Strecker synthesis for the target compound.

Another classical approach involves the direct catalytic asymmetric addition of acetonitrile (B52724) to α-iminoesters. rsc.org This C-C bond formation strategy can deliver enantioenriched α,α-disubstituted α-amino acid derivatives and represents an alternative route starting from benzeneacetonitrile-type precursors. rsc.org

Diastereoselective Alkylation Strategies for Constructing Quaternary Carbon Centers

The construction of the α-quaternary stereocenter in this compound is a significant synthetic challenge. Diastereoselective alkylation strategies, often employing chiral auxiliaries, represent a powerful approach to control the stereochemistry at this congested center. These methods typically involve the alkylation of an enolate derived from a glycine (B1666218) or alanine (B10760859) equivalent attached to a chiral auxiliary.

One prominent strategy involves the use of chiral auxiliaries derived from amino alcohols, which can direct the approach of an electrophile to one face of the enolate. nih.gov For instance, a chiral oxazolidinone auxiliary, derived from an amino acid like valine, can be acylated with a protected glycine or alanine derivative. youtube.com Deprotonation with a strong base generates a chiral enolate, which can then be alkylated. In the context of synthesizing this compound, this would involve the methylation of a glycine derivative followed by arylation, or the arylation of an alanine derivative.

Another powerful method is the aza-Friedel-Crafts alkylation, which has been shown to be highly effective for the synthesis of quaternary α-amino esters with a wide range of arene nucleophiles. researchgate.netnih.govnih.govchemrxiv.org This reaction can be catalyzed by a silver(I) salt, which facilitates the formation of an α-imino ester intermediate that then undergoes a Friedel-Crafts reaction with an activated aromatic ring. For the synthesis of the target molecule, this would involve the reaction of an α-imino pyruvate (B1213749) with 3-bromoanisole (B1666278) or a similar activated brominated benzene (B151609) derivative. The reaction proceeds under mild conditions and demonstrates high regioselectivity. nih.govchemrxiv.org

The following table summarizes representative results for the aza-Friedel-Crafts alkylation of α-imino esters with various arene nucleophiles, illustrating the potential of this method for the synthesis of this compound analogues.

| Arene Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Indole | α-Trifluoromethyl-α-(indol-3-yl)glycinate | 70 | nih.gov |

| Furan | α-Trifluoromethyl-α-(furan-2-yl)glycinate | >95 | nih.gov |

| Anisole | α-Trifluoromethyl-α-(4-methoxyphenyl)glycinate | 56 | nih.gov |

| 1,3,5-Trimethoxybenzene | α-Trifluoromethyl-α-(2,4,6-trimethoxyphenyl)glycinate | 94 | nih.gov |

Approaches to Racemic Precursors (e.g., Modified Rodionov procedures, rhodanine (B49660) method if applicable to quaternary centers)

The synthesis of racemic this compound provides a crucial starting point for subsequent resolution into individual enantiomers. Several classical and modified organic reactions can be employed for this purpose.

The Strecker synthesis is a well-established, one-pot method for producing α-amino acids. acs.org It involves the reaction of an aldehyde or ketone with ammonia and a cyanide source. For the target molecule, the starting material would be 3-bromophenyl methyl ketone. The reaction proceeds via the formation of an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. The classical Strecker synthesis is robust and can be performed on a large scale.

The Rodionov reaction , a variation of the Knoevenagel condensation, typically involves the reaction of an aldehyde with malonic acid and ammonia or an amine in an alcoholic solvent to produce β-amino acids. researchgate.net While the classical Rodionov reaction is primarily used for β-amino acids, modifications of the reaction conditions or substrates could potentially be explored for the synthesis of α,α-disubstituted amino acids. However, the direct application of the Rodionov reaction for the synthesis of quaternary α-amino acids like this compound is not a commonly reported strategy. researchgate.net

The rhodanine method is another classical approach that could be considered. Rhodanine and its derivatives are versatile intermediates in organic synthesis. While often used to prepare other heterocyclic compounds, the condensation of an aldehyde or ketone with rhodanine, followed by hydrolysis and reduction, can lead to the formation of α-amino acids. However, its application for the direct synthesis of quaternary centers is not as well-established as other methods.

Principles of Green Chemistry in the Design and Implementation of Synthetic Routes for this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. Key areas of focus include the use of less hazardous reagents, the reduction of waste, and the use of renewable feedstocks and catalysts.

A significant green improvement in the context of amino acid synthesis is the development of alternatives to the highly toxic cyanide reagents often used in the Strecker synthesis. Researchers have explored the use of less toxic cyanide sources, such as potassium ferrocyanide, which can release cyanide in situ under specific conditions. Furthermore, performing the Strecker reaction in greener solvents like water or supercritical carbon dioxide can significantly reduce the environmental impact. chemrxiv.org

Biocatalysis offers a powerful green alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high selectivity and under mild conditions, often in aqueous media. For example, transaminases can be used to introduce the amino group into a keto-acid precursor of this compound. This approach avoids the use of harsh reagents and can lead to enantiomerically pure products.

The following table highlights some green chemistry approaches relevant to the synthesis of amino acids.

| Green Chemistry Principle | Application in Amino Acid Synthesis | Potential Benefit | Reference |

|---|---|---|---|

| Use of Safer Solvents | Strecker reaction in water or supercritical CO2 | Reduces use of volatile organic compounds (VOCs). | chemrxiv.org |

| Use of Less Hazardous Reagents | Use of potassium ferrocyanide as a cyanide source in Strecker synthesis. | Avoids handling of highly toxic HCN gas or alkali cyanides. | chemrxiv.org |

| Catalysis | Use of biocatalysts like transaminases for amination. | High selectivity, mild reaction conditions, aqueous media. | researchgate.net |

| Use of Renewable Feedstocks | Synthesis from biomass-derived precursors. | Reduces reliance on petrochemical feedstocks. | researchgate.net |

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Stereochemical Control and Enantiomeric Purity Assessment of 2 Amino 2 3 Bromophenyl Propanoic Acid

Strategies for Enantioselective Synthesis

The asymmetric synthesis of α-amino acids can be broadly categorized into methods that utilize chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction, and those that induce asymmetry during the formation of key carbon-carbon bonds.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. A notable example in the synthesis of α-amino acids is the use of chiral Ni(II) Schiff base complexes. While specific studies on 2-amino-2-(3-bromophenyl)propanoic acid are not prevalent, the methodology has been extensively applied to a wide range of α-amino acids.

The general approach involves the formation of a Schiff base between a chiral ligand, often derived from an amino acid like proline, and a glycine (B1666218) derivative, which is then complexed to a Ni(II) center. This chiral complex then serves as a template for the stereoselective alkylation of the glycine α-carbon. The bulky chiral ligand effectively shields one face of the enolized glycine, directing the incoming electrophile to the opposite face, thus ensuring high diastereoselectivity. Subsequent hydrolysis of the alkylated complex removes the chiral auxiliary and the metal, affording the desired α-amino acid with high enantiomeric purity.

Table 1: Examples of Chiral Auxiliaries and Catalysts in Asymmetric Amino Acid Synthesis

| Chiral Auxiliary/Catalyst | Type of Reaction | Typical Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|

| Ni(II) Schiff base of (S)-2-[N-(N'-benzylprolyl)amino]benzophenone | Asymmetric alkylation | >95% de | nih.gov |

| Evans Oxazolidinones | Asymmetric alkylation | >98% de | nih.gov |

| Pseudoephedrine Amides | Asymmetric alkylation | >99% de | nih.gov |

Creating the chiral quaternary carbon center of this compound enantioselectively requires precise control over carbon-carbon bond formation. One of the most powerful methods for the synthesis of α-amino acids is the asymmetric Strecker reaction nih.govwikipedia.org. This reaction involves the addition of cyanide to an imine, followed by hydrolysis of the resulting α-aminonitrile. By employing a chiral catalyst or a chiral amine auxiliary, the addition of the cyanide nucleophile can be rendered highly enantioselective. For the synthesis of a 2-aryl-2-aminopropanoic acid, a suitable ketimine derived from a 3-bromoacetophenone precursor would be the substrate.

Another key strategy is the asymmetric alkylation of enolates derived from glycine equivalents. Chiral phase-transfer catalysts have been successfully employed to mediate the alkylation of N-diphenylmethylene glycine esters with high enantioselectivity. The catalyst forms a chiral ion pair with the enolate, which then directs the approach of the alkylating agent.

Enantiomeric Resolution Techniques

Resolution is a process used to separate a racemic mixture into its constituent enantiomers. This is often employed when an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column chiralpedia.comnih.gov.

For amino acids like this compound, pre-column derivatization is a common approach. Reagents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) react with the amino group to form diastereomeric derivatives that can be readily separated by reversed-phase HPLC nih.govresearchgate.net. The elution order of the diastereomers can also be used to assign the absolute configuration of the amino acid. Another common derivatizing agent is o-phthalaldehyde (OPA) used in conjunction with a chiral thiol.

A study on the related compound, β-amino-β-(4-bromophenyl) propionic acid, demonstrated successful enantiomeric separation on a (R,R) Whelk-O1 chiral stationary phase with a mobile phase consisting of n-hexane, ethanol, and trifluoroacetic acid, achieving a resolution greater than 2.5 doi.org. This indicates that direct chiral HPLC methods are also viable for brominated phenyl-containing amino acids.

Table 2: Chiral HPLC Parameters for the Resolution of a Related Amino Acid

| Compound | Chiral Stationary Phase | Mobile Phase | Detection | Resolution (Rs) | Reference |

|---|

A classical and often industrially applied method for resolving racemic acids or bases is through the formation of diastereomeric salts with a chiral resolving agent ysu.ammdpi.com. For the resolution of racemic this compound, which is an amino acid and thus amphoteric, one could react it with either a chiral acid or a chiral base. For instance, reacting the racemic amino acid with a chiral base such as (R)-1-phenylethylamine would result in the formation of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].

These diastereomeric salts have different physical properties, including solubility. Through a process of fractional crystallization, the less soluble diastereomer can be selectively precipitated from a suitable solvent. The purified diastereomeric salt is then treated with an acid or base to break the salt and liberate the enantiomerically pure amino acid and recover the resolving agent ysu.am. The success of this method is highly dependent on the choice of resolving agent and crystallization solvent.

Methodologies for Determination of Enantiomeric Excess

The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is defined as the absolute difference between the mole fractions of the two enantiomers. Accurate determination of ee is crucial in asymmetric synthesis and resolution.

Several methods are available for determining the enantiomeric excess of chiral amino acids. Chiral HPLC, as discussed previously, is one of the most common and accurate methods. The relative peak areas of the two enantiomers in the chromatogram directly correspond to their ratio in the mixture.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for ee determination nih.govnih.govbham.ac.uk. This can be achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). In the presence of a CSA, the two enantiomers form transient diastereomeric complexes that have slightly different chemical shifts, allowing for their differentiation and quantification by integration of the corresponding signals in the NMR spectrum. Alternatively, reacting the amino acid with a chiral derivatizing agent, such as Mosher's acid chloride, forms stable diastereomers which will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum.

A study on the determination of enantiomeric excess of a-amino acids by ¹⁹F NMR spectroscopy demonstrated the utility of this technique. The amino acids were derivatized with a fluorinated reagent, and the resulting diastereomers were analyzed. The well-resolved signals in the ¹⁹F NMR spectrum allowed for accurate quantification of the enantiomeric excess.

Table 3: Comparison of Methods for Determining Enantiomeric Excess

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase or separation of diastereomers. | High accuracy and sensitivity; can be used for preparative separation. | Requires specialized columns; method development can be time-consuming. |

| NMR Spectroscopy | Formation of diastereomeric complexes or derivatives with distinct NMR signals. | Rapid analysis; provides structural information. | Lower sensitivity than HPLC; may require derivatization. |

Advanced Characterization Techniques and Structural Elucidation of 2 Amino 2 3 Bromophenyl Propanoic Acid

Spectroscopic Analysis for Comprehensive Structural Confirmation

Spectroscopic methods provide detailed information about the molecular framework and functional groups present in 2-Amino-2-(3-bromophenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the bromophenyl ring would appear as a complex multiplet pattern in the range of δ 7.0-7.5 ppm. The methyl group protons would likely present as a singlet around δ 1.5-1.8 ppm. The amino group protons and the carboxylic acid proton are expected to be broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon of the carboxylic acid would be observed as a signal in the downfield region, typically around δ 175-185 ppm. The quaternary carbon attached to the amino and methyl groups would appear around δ 55-65 ppm. The aromatic carbons would produce a set of signals between δ 120-145 ppm, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift. The methyl carbon would resonate at a higher field, likely in the range of δ 20-30 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | Variable (broad singlet) | 175-185 |

| Quaternary Carbon (C-NH₂) | - | 55-65 |

| Aromatic CH | 7.0-7.5 (multiplet) | 120-145 |

| Aromatic C-Br | - | 120-125 |

| Methyl (CH₃) | 1.5-1.8 (singlet) | 20-30 |

| Amino (NH₂) | Variable (broad singlet) | - |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

For this compound (C₉H₁₀BrNO₂), high-resolution mass spectrometry (HRMS) would confirm the exact molecular mass, which is calculated to be 242.9895 g/mol . The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Electron ionization (EI) or electrospray ionization (ESI) would induce fragmentation of the molecule. The fragmentation pattern provides a "fingerprint" that can be used to deduce the structure. Expected fragmentation pathways for this compound would likely involve the loss of the carboxyl group (as COOH or CO₂), the amino group (as NH₂ or NH₃), and cleavage of the bond between the alpha-carbon and the aromatic ring.

Plausible Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]+ | C₉H₁₀BrNO₂ | 243/245 |

| [M-COOH]+ | C₈H₁₀BrN | 198/200 |

| [M-NH₂-CO₂]+ | C₈H₈Br | 183/185 |

| [C₇H₇Br]+ | Bromotropylium ion | 170/172 |

| [C₆H₄Br]+ | Bromophenyl cation | 155/157 |

Vibrational spectroscopy, such as Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.

The FT-Raman spectrum of this compound would exhibit characteristic peaks. The C=O stretching vibration of the carboxylic acid would be expected in the region of 1650-1750 cm⁻¹. The N-H stretching vibrations of the amino group would appear in the range of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be present in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would give a characteristic signal at a lower frequency, typically in the 500-650 cm⁻¹ range.

Expected FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amino Group | 3200-3500 |

| Aromatic C-H Stretch | Phenyl Ring | 3000-3100 |

| C=O Stretch | Carboxylic Acid | 1650-1750 |

| Aromatic C=C Stretch | Phenyl Ring | 1400-1600 |

| C-Br Stretch | Bromophenyl Group | 500-650 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles.

This technique would definitively confirm the connectivity of the atoms and the substitution pattern on the phenyl ring. Furthermore, it would reveal the solid-state conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amino groups of adjacent molecules. As of now, the crystal structure of this compound has not been reported in publicly accessible databases.

Computational Prediction of Spectroscopic Parameters (e.g., Collision Cross Section values from mass spectrometry)

In the absence of experimental data, computational methods can be used to predict spectroscopic parameters. For instance, the Collision Cross Section (CCS) is an important physicochemical property that is related to the size and shape of an ion in the gas phase and can be measured by ion mobility-mass spectrometry.

Machine learning algorithms, trained on large datasets of experimentally determined CCS values, can predict the CCS value for a given molecule with a high degree of accuracy, often with a prediction error of less than 3%. mdpi.com For this compound, a predicted CCS value could be calculated based on its chemical structure. This predicted value could then be used to aid in its identification in complex mixtures when analyzed by ion mobility-mass spectrometry. While a specific predicted value is not available in the literature, it is expected to be similar to that of its isomers, such as 2-Amino-3-(3-bromophenyl)propanoic acid.

Chemical Reactivity and Derivatization Strategies for 2 Amino 2 3 Bromophenyl Propanoic Acid

Functional Group Transformations and Chemoselective Manipulations

The inherent reactivity of the amino and carboxyl groups on 2-Amino-2-(3-bromophenyl)propanoic acid allows for a variety of functional group transformations. Chemoselectivity in these manipulations is paramount, often requiring the use of protecting groups to mask one functionality while reacting the other.

Carboxyl Group Transformations: The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides. Esterification is typically achieved by reaction with an alcohol under acidic conditions. Amide bond formation, a cornerstone of peptide synthesis, is accomplished by coupling the carboxylic acid with an amine using standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

Amino Group Transformations: The primary amine is nucleophilic and can undergo acylation, alkylation, and arylation. Acylation with acid chlorides or anhydrides yields amides. Reductive amination with aldehydes or ketones provides a route to secondary or tertiary amines.

These transformations are fundamental in incorporating the this compound scaffold into larger molecules. The selection of reagents and reaction conditions must be carefully considered to avoid unwanted side reactions, particularly racemization at the α-carbon.

Strategic Introduction and Removal of Protecting Groups for Amino and Carboxyl Functionalities (e.g., Fmoc/t-Boc strategies)

To achieve selective modification of one functional group in the presence of others, a robust protection strategy is essential. researchgate.net In peptide synthesis and other complex organic syntheses involving amino acids, the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups are the most common choices for protecting the α-amino group. researchgate.net

Boc Protection: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. organic-chemistry.org It is stable to a wide range of nucleophiles and bases but is readily cleaved under anhydrous acidic conditions, typically with trifluoroacetic acid (TFA). organic-chemistry.orgpeptide.com This acid lability is a key feature of the Boc/benzyl (Bn) strategy in solid-phase peptide synthesis (SPPS). researchgate.net

Fmoc Protection: The Fmoc group is installed using Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu). ub.edu A key advantage of the Fmoc group is its lability under mild basic conditions, typically using a solution of piperidine in an organic solvent like dimethylformamide (DMF). iris-biotech.denbinno.com This orthogonality to the acid-labile side-chain protecting groups (like tert-butyl) forms the basis of the widely used Fmoc/tBu SPPS strategy. iris-biotech.deug.edu.pl

The carboxyl group is often protected as an ester, such as a methyl, ethyl, or benzyl ester, to prevent its participation in unwanted reactions during the modification of the amino group or the side chain. These esters can be cleaved under conditions that are compatible with the chosen amino-protecting group strategy. For instance, benzyl esters are typically removed by hydrogenolysis, while tert-butyl esters are cleaved by acid. peptide.com

The following table summarizes the common protecting groups and their cleavage conditions.

| Protecting Group | Functionality Protected | Introduction Reagent Example | Cleavage Conditions | Orthogonal To |

| Boc (tert-butyloxycarbonyl) | Amino | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) peptide.com | Fmoc, Alloc, Z |

| Fmoc (9-fluorenylmethoxycarbonyl) | Amino | Fmoc-Cl, Fmoc-OSu ub.edu | Base (e.g., 20% Piperidine in DMF) iris-biotech.de | Boc, tBu, Trt |

| tBu (tert-butyl) | Carboxyl, Hydroxyl | Isobutylene, t-Butyl acetate | Strong acid (e.g., TFA) iris-biotech.de | Fmoc, Alloc |

| Bn (Benzyl) | Carboxyl, Hydroxyl | Benzyl bromide | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc |

Side-Chain Functionalization and Modification of the Bromophenyl Moiety (e.g., through palladium-catalyzed cross-coupling reactions)

The 3-bromophenyl side chain of the amino acid is a key feature that allows for extensive post-synthetic modification. The bromine atom serves as a versatile handle for introducing a wide array of substituents via transition metal-catalyzed cross-coupling reactions. nbinno.com Palladium-catalyzed reactions are particularly powerful tools for this purpose. mdpi.com Before performing these reactions, the amino and carboxyl groups must be appropriately protected (e.g., as N-Boc and a methyl ester, respectively) to prevent interference with the catalyst and reagents.

Common palladium-catalyzed cross-coupling reactions applicable to the bromophenyl moiety include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This allows for the introduction of various aryl, heteroaryl, or vinyl groups. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing a direct route to aryl-alkyne structures. scirp.orgresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. scirp.org

Heck Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and an alkene.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine.

The table below provides illustrative conditions for such cross-coupling reactions, which are expected to be applicable to a protected form of this compound.

| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | THF |

| Sonogashira | Terminal alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI scirp.org | Et₃N scirp.org | DMF scirp.org |

| Heck | Alkene | Pd(OAc)₂ / Ligand | Et₃N | DMF |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene |

These derivatization strategies significantly expand the chemical space accessible from this single amino acid building block, enabling the synthesis of compounds with tailored electronic, steric, and pharmacological properties.

Mechanistic Investigations into Key Derivatization Reactions

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is generally well-understood and proceeds through a catalytic cycle.

The catalytic cycle for a Suzuki-Miyaura reaction typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (the protected this compound derivative), inserting itself into the carbon-bromine bond. This forms a Pd(II) intermediate.

Transmetalation: The organoboron reagent reacts with the Pd(II) intermediate in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

A plausible mechanistic pathway for the palladium-catalyzed oxidative cross-coupling for the synthesis of α-aryl α-amino ketones involves the initial generation of an arylpalladium intermediate via transmetalation of a palladium catalyst with an arylboronic acid. This intermediate then reacts with an α-imino intermediate, formed in situ from the oxidation of the α-aminocarbonyl compound, to generate the final product and regenerate the palladium catalyst. nih.gov

Similarly, the Sonogashira coupling involves a catalytic cycle with palladium and a co-catalytic cycle with copper. The palladium cycle includes oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate.

Detailed mechanistic studies, often employing kinetic analysis, isotopic labeling, and computational modeling, are essential for elucidating the precise pathways, identifying rate-limiting steps, and developing more efficient and selective catalytic systems for the derivatization of complex molecules like this compound.

Applications of 2 Amino 2 3 Bromophenyl Propanoic Acid As a Molecular Building Block in Advanced Chemical Synthesis

Role in the Construction of Complex Organic Architectures

The dual functionality of 2-amino-2-(3-bromophenyl)propanoic acid makes it an asset in the synthesis of intricate organic molecules. The amino acid moiety provides a chiral backbone, while the 3-bromophenyl group serves as a versatile reactive handle for carbon-carbon and carbon-heteroatom bond formation. This aryl bromide is particularly amenable to a wide range of transition metal-catalyzed cross-coupling reactions. nbinno.com

This functionality allows for the strategic incorporation of diverse substituents onto the aromatic ring, enabling the synthesis of complex molecular scaffolds and the exploration of structure-activity relationships in medicinal chemistry. nbinno.com The ability to perform these modifications opens up pathways to novel therapeutic agents with precisely engineered properties. nbinno.com For instance, the bromine atom can readily participate in reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Hiyama couplings, which are fundamental transformations for building molecular complexity.

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | Palladium(0) complex | C-C | Biaryl structure |

| Sonogashira Coupling | Terminal alkyne | Palladium(0) and Copper(I) | C-C (sp²-sp) | Aryl-alkyne |

| Buchwald-Hartwig Amination | Amine (primary or secondary) | Palladium(0) complex | C-N | Aryl-amine |

| Heck Coupling | Alkene | Palladium(0) complex | C-C | Aryl-alkene (Stilbene derivative) |

| Hiyama Coupling | Organosilane | Palladium complex | C-C | Biaryl structure |

Integration into Peptide and Peptidomimetic Scaffolds

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for creating peptidomimetics with enhanced therapeutic properties. nih.govresearchgate.net α,α-Disubstituted amino acids, such as this compound, are particularly valuable in this context as they can significantly alter peptide conformation and improve stability against enzymatic degradation. nih.govresearchgate.net

Peptide mimetics are designed to replicate the biological function of natural peptides but with improved pharmacological profiles, such as enhanced stability and bioavailability. researchgate.net The inclusion of α,α-disubstituted glycines is a well-established method for achieving these goals. nih.gov The quaternary α-carbon of this compound introduces significant steric hindrance, which restricts the conformational flexibility of the peptide backbone. This constraint can be used to stabilize specific secondary structures, such as turns and helices, which are often crucial for receptor binding and biological activity. nih.govresearchgate.net Furthermore, the unnatural structure of these residues provides resistance to proteolysis, extending the half-life of the resulting peptide-based drugs in vivo. researchgate.net

Solid-Phase Peptide Synthesis (SPPS)

The site-selective incorporation of this compound into a growing peptide chain is primarily achieved via Solid-Phase Peptide Synthesis (SPPS). However, the steric bulk of α,α-disubstituted amino acids presents a significant challenge, often leading to slow and incomplete coupling reactions. nih.govunibo.it Standard coupling reagents used in SPPS may prove insufficient to overcome the steric hindrance of the quaternary center. nih.gov

To address this, specialized, highly reactive coupling agents and optimized protocols are required. Research has shown that reagents such as amino acid fluorides or potent uronium/phosphonium salt-based reagents are more effective for incorporating sterically demanding residues. nih.gov

| Reagent Class | Examples | Characteristics | Efficacy with Hindered Residues |

|---|---|---|---|

| Carbodiimides | DCC, DIC | Standard, cost-effective | Often inefficient, risk of side reactions |

| Uronium/Guanidinium | HBTU, HATU, HCTU | Highly reactive, fast kinetics | More effective than carbodiimides, widely used |

| Phosphonium | PyBOP, PyAOP | Very high reactivity | Excellent for difficult couplings |

| Specialized Reagents | Amino acid fluorides, TDBTU, DEPBT | Extremely reactive, low epimerization | Specifically useful for highly hindered amino acids and fragment condensation nih.gov |

Genetic Code Expansion (GCE)

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of ncAAs into proteins in living organisms. nih.govnih.gov This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a unique codon (often a stop codon like UAG) and inserts the desired ncAA during ribosomal protein synthesis. nih.gov While GCE has successfully incorporated over 200 different ncAAs, the inclusion of residues that deviate significantly from the canonical L-α-amino acid structure, such as α,α-disubstituted amino acids, remains a formidable challenge. colby.edu The active site of the aaRS must be extensively engineered to accommodate the increased steric bulk of the quaternary α-carbon, which is a non-trivial synthetic biology task.

The substitution of the α-hydrogen atom with a second group, as in this compound, severely restricts the accessible conformational space (Ramachandran plot) of the peptide backbone. researchgate.net This property makes α,α-disubstituted amino acids potent inducers of specific secondary structures.

β-Turns: These are common secondary structures crucial for protein folding and molecular recognition. acs.org The incorporation of Cα,α-tetrasubstituted amino acids is one of the most effective strategies for stabilizing β-turns in short peptides. acs.org The steric clash imposed by the quaternary center forces the peptide chain to fold back on itself, pre-organizing the backbone into a turn conformation.

Helices: The prototypical α,α-disubstituted amino acid, 2-aminoisobutyric acid (Aib), is a well-known helix-inducer, strongly favoring the formation of 3(10)-helices. researchgate.net Similarly, the inclusion of this compound is expected to promote helical conformations due to its restricted dihedral angles. The specific type of helix and its stability would depend on the surrounding amino acid sequence.

The ability to rigidly control local conformation is a key advantage in the rational design of peptide-based drugs and functional biomaterials. nih.gov

Development and Evaluation of Chiral Catalysts and Ligands Utilizing Amino Acid Scaffolds

Chiral amino acids are abundant, inexpensive, and structurally diverse, making them ideal starting materials for the synthesis of chiral ligands used in asymmetric catalysis. mdpi.commdpi.com These ligands coordinate to a transition metal center, creating a chiral environment that can direct a chemical reaction to produce one enantiomer of a product in excess over the other.

Mono-N-protected amino acids (MPAAs) have emerged as a class of "privileged" ligands, particularly in palladium-catalyzed enantioselective C-H functionalization reactions. nih.govacs.org The MPAA ligand typically coordinates to the palladium center in a bidentate fashion through the carboxylate oxygen and the amide oxygen. This chelation forms a rigid five- or six-membered ring, which allows for the efficient transfer of stereochemical information from the amino acid's chiral center to the substrate. nih.gov Furthermore, the N-acyl group of the ligand has been shown to act as an internal base, assisting in the C-H activation step via a concerted metalation-deprotonation (CMD) mechanism. nih.gov The unique steric and electronic properties of this compound could be leveraged to develop novel MPAA ligands with distinct reactivity and selectivity profiles in asymmetric catalysis.

Precursor for the Synthesis of Bioactive Molecules and Specialty Fine Chemicals

Beyond its direct use in peptides, this compound serves as a valuable chiral precursor for a wide range of bioactive molecules and specialty chemicals. nih.govnih.gov Its inherent structure contains multiple points for chemical modification, allowing for extensive diversification.

The bromophenyl group is the key to its utility as a versatile precursor. nbinno.com As outlined in section 7.1, this group can be transformed via cross-coupling chemistry to install a vast array of different functional groups. This strategy is central to the construction of compound libraries for high-throughput screening in drug discovery programs. By systematically varying the substituent on the phenyl ring, chemists can fine-tune the biological activity, selectivity, and pharmacokinetic properties of a lead compound. This makes the amino acid a critical starting material for synthesizing novel therapeutics. nbinno.com Additionally, such specialty amino acids are finding applications in the fields of bioconjugation and the development of advanced materials, where the bromophenyl group can act as an anchor point for attaching probes, polymers, or other biomolecules. nbinno.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-2-(3-bromophenyl)propanoic acid, and how can purity (>98%) be ensured post-synthesis?

- Methodology : The compound is synthesized via chiral resolution or asymmetric catalysis to preserve stereochemistry. Post-synthesis, high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) is used to confirm purity. Recrystallization in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) followed by lyophilization removes residual impurities .

- Key Considerations : Monitor reaction pH to prevent racemization. Use chiral columns during HPLC for enantiomeric excess validation .

Q. How should solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?

- Methodology : The compound has limited aqueous solubility (2 mg/mL in DMSO at 8.19 mM). For biological assays:

Prepare stock solutions in DMSO (≤10% v/v final concentration to avoid cytotoxicity).

Pre-warm solutions to 37°C and sonicate for 10–15 minutes to enhance dispersion .

- Validation : Dynamic light scattering (DLS) can confirm nanoparticle-free dissolution.

Q. What storage conditions maximize the stability of this compound?

- Protocol :

- Short-term: Store at -20°C in airtight, light-protected vials.

- Long-term: Aliquot and store at -80°C to prevent freeze-thaw degradation.

- Stability validation via LC-MS every 6 months is advised to detect decomposition (e.g., debromination) .

Advanced Research Questions

Q. How can chiral resolution of enantiomers be optimized for pharmacological studies?

- Techniques :

- Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with hexane:isopropanol gradients .

- Enzymatic Resolution : Lipase-mediated kinetic resolution in organic-aqueous biphasic systems (e.g., Candida antarctica lipase B) .

Q. What in vivo formulation strategies mitigate low bioavailability of this compound?

- Approaches :

- Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance plasma half-life.

- Prodrug Design : Introduce ester groups at the carboxyl moiety for hydrolytic activation in target tissues .

Q. How should contradictory data on enzyme inhibition potency be resolved?

- Case Example : Discrepancies in IC50 values for tyrosine kinase inhibition may arise from assay conditions.

- Troubleshooting :

Standardize ATP concentration (1 mM) and pH (7.4) across assays.

Validate via orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. fluorometric activity assays) .

Q. What analytical methods best characterize degradation products under stressed conditions?

- Workflow :

Stress Testing : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic hydrolysis.

Detection : UPLC-QTOF-MS with positive/negative ionization modes identifies degradation products (e.g., debrominated analogs).

Quantification : Stability-indicating HPLC methods with photodiode array detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.